Indolizidines
Indolizidines are a class of heterocyclic compounds derived from indole and pyridine, featuring a nitrogen-containing ring system with a five-membered indole core fused to an additional pyrroline unit. These unique structural features endow them with a diverse array of chemical properties and biological activities. Indolizidines exhibit strong electron-donating characteristics due to their conjugated π-electron systems, making them attractive for various applications in organic synthesis and pharmaceuticals.
Indolizidines are known for their potential as intermediates in the synthesis of complex molecules. Their ability to form stable chelates with metal ions can lead to the development of metal complexes with unique properties, useful in catalysis and coordination chemistry. In pharmacology, indolizidines have shown promise as anticonvulsants, antimicrobial agents, and anti-inflammatory drugs due to their structural flexibility and diverse functional groups.
In addition to their biological applications, indolizidines play a crucial role in the design of organic materials such as luminescent polymers and liquid crystals. Their fluorescent properties make them valuable for use in sensors and imaging technologies, while their thermal stability and mechanical strength are beneficial in developing robust electronic devices.
Overall, the multifunctionality of indolizidines makes them an interesting subject for both academic research and industrial applications across various fields within chemistry and beyond.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
Corynoxeine | 630-94-4 | C22H26N2O4 |
![]() |
Mitraphylline | 509-80-8 | C21H24N2O4 |
![]() |
Allosecurinine | 884-68-4 | C13H15NO2 |
![]() |
octahydroindolizin-2-one | 14174-79-9 | C8H13NO |
![]() |
Hexahydro-indolizin-7-one | 2407-99-0 | C8H13NO |
![]() |
1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine | 1824202-77-8 | C8H16N2 |
![]() |
octahydroindolizin-3-ylmethanamine | 80709-12-2 | C9H18N2 |
![]() |
Australine | 118396-02-4 | C8H15NO4 |
![]() |
(8aR)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | 139894-04-5 | C8H13NO |
![]() |
2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | 2407-98-9 | C8H13NO |
Related Literature
-
Raveena Choudhary,Santa Kolay,O. P. Pandey,Kulvir Singh,Parag Bhargava Energy Adv., 2022,1, 926-934
-
Sevinc Ilkar Erdagi,Ufuk Yildiz New J. Chem., 2019,43, 6622-6635
-
Jyoji Kurita,Fujiko Usuda,Shuji Yasuike,Takashi Tsuchiya,Yoshisuke Tsuda,Fumiyuki Kiuchi,Shinzo Hosoi Chem. Commun., 2000, 191-192
-
Qingxin Zeng,Tingting Yan,Kai Wang,Yinyan Gong,Yong Zhou,Yongli Huang,Chang Q. Sun,Bo Zou Phys. Chem. Chem. Phys., 2016,18, 14046-14054
-
Patrick McMullen,Qi Qiao,Sijin Luozhong,Lirong Cai,Liang Fang,Qing Shao,Shaoyi Jiang Chem. Sci., 2022,13, 10961-10970
-
Baojuan Wang,Ming Zhao,Mujahid Mehdi,Guangfeng Wang,Ke-Qin Zhang Mater. Chem. Front., 2019,3, 1722-1735
-
Raúl Pérez-Ruiz,Olga Hinze,Jörg-M. Neudörfl,Dirk Blunk,Helmut Görner,Axel G. Griesbeck Photochem. Photobiol. Sci., 2008,7, 782-788
-
Lucia Flamigni,Martin R. Johnston New J. Chem., 2001,25, 1368-1370
-
Thomas P. Etzerodt,Sofie Trier,Jonas R. Henriksen,Thomas L. Andresen Soft Matter, 2012,8, 5933-5939
-
Fangqun Liao,Zehai Xu,Zixuan Fan,Qin Meng,Bosheng Lv,Xiaowei Ye,Chong Shen,Guoliang Zhang J. Mater. Chem. A, 2021,9, 12236-12243
Recommended suppliers
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5